[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number (1803584-00-0)
The compound is systematically named [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride under IUPAC guidelines. This nomenclature reflects its thiazole core (a five-membered heterocyclic ring with sulfur at position 1 and nitrogen at position 3), substituted by a methyl group at position 2, a trifluoromethyl group at position 4, and a hydroxymethyl group at position 5, with a hydrochloride counterion. The CAS Registry Number 1803584-00-0 uniquely identifies this compound in chemical databases and commercial catalogs.
Molecular Formula (C₆H₇ClF₃NOS) and Weight (233.63 g/mol)
The molecular formula C₆H₇ClF₃NOS corresponds to a molecular weight of 233.63 g/mol , calculated as follows:
- Carbon (C): 6 × 12.01 = 72.06
- Hydrogen (H): 7 × 1.01 = 7.07
- Chlorine (Cl): 1 × 35.45 = 35.45
- Fluorine (F): 3 × 19.00 = 57.00
- Nitrogen (N): 1 × 14.01 = 14.01
- Oxygen (O): 1 × 16.00 = 16.00
- Sulfur (S): 1 × 32.07 = 32.07
Total : 233.63 g/mol.
Structural Elucidation: Thiazole Core, Substituent Configuration, and Protonation State
The compound features a 1,3-thiazole core (Figure 1), with the following substituents:
- Position 2 : Methyl group (-CH₃)
- Position 4 : Trifluoromethyl group (-CF₃)
- Position 5 : Hydroxymethyl group (-CH₂OH)
The hydrochloride component arises from protonation, likely at the oxygen of the hydroxymethyl group or as an ionic counterbalance, though the exact protonation site remains unspecified in available literature. The thiazole ring’s aromaticity is preserved, with delocalized π-electrons across the sulfur and nitrogen atoms.
Key structural features :
- Sulfur at position 1 contributes to the ring’s electron-deficient character.
- Trifluoromethyl at position 4 introduces strong electron-withdrawing effects, influencing reactivity.
- Hydroxymethyl at position 5 provides a site for further functionalization, such as esterification or oxidation.
Synonymous Designations in Chemical Databases and Patent Literature
This compound is cataloged under multiple synonyms across databases and commercial sources:
- Chemical Vendors : "this compound" (Ambeed, BLD Pharm).
- PubChem : CID 26598111 (base compound without hydrochloride).
- Patents : While not directly cited in patents, related derivatives (e.g., 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid) appear in synthesis pathways for agrochemicals and pharmaceuticals.
- Alternative Names : "5-(hydroxymethyl)-2-methyl-4-(trifluoromethyl)thiazole hydrochloride" (VulcanChem).
These designations highlight its role as a building block in medicinal chemistry and material science, particularly in synthesizing trifluoromethyl-containing heterocycles.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS.ClH/c1-3-10-5(6(7,8)9)4(2-11)12-3;/h11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCVILEWMQRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-00-0 | |
| Record name | [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Description
- The starting material, trifluoroacetic ethyl acetoacetate, undergoes chlorination using sulfuryl chloride.
- The reaction is conducted at low temperatures (typically between -15 °C and 15 °C) with slow, controlled addition of sulfuryl chloride over 2–3 hours.
- Reaction times range from 10 to 17 hours to ensure completion.
- The process carefully controls the molar ratio of sulfuryl chloride to acetoacetate and the temperature profile to minimize formation of overchlorinated by-products such as 2,2-dichloro trifluoroacetic ethyl acetoacetate.
- After chlorination, unreacted starting material is reclaimed by vacuum distillation at ~35 °C under reduced pressure (10 mmHg).
Key Outcomes
- Overchlorinated by-product content is maintained below 0.3%.
- Recovery of unreacted starting material is efficient (around 1.4–2.1 g from 36.8 g initial).
- The chlorinated intermediate is used directly in the next step without vacuum rectification, simplifying the process.
| Parameter | Range / Value |
|---|---|
| Temperature (chlorination) | -15 °C to 15 °C |
| Sulfuryl chloride amount | ~0.95 molar equivalent |
| Reaction time | 10–17 hours |
| Overchlorinated by-product | <0.3% |
| Recovery of unreacted ester | ~1.4–2.1 g (from 36.8 g) |
Cyclization Step
Method Description
- The chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol.
- The mixture is heated to reflux and maintained for 8–12 hours to promote ring closure forming the 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate intermediate.
- This step avoids the use of toxic solvents such as acetic acid, DMF, or acetonitrile, and eliminates the need for acid-binding agents or dehydrating agents like triethylamine or trifluoroacetic anhydride.
- The use of ethanol as solvent allows direct transition to the hydrolysis step without isolation, improving process efficiency.
Key Outcomes
- High reaction rates and yields are observed.
- Avoidance of complex workup procedures such as multiple extractions and chromatography.
- The process is environmentally friendlier and more cost-effective.
| Parameter | Range / Value |
|---|---|
| Solvent | Dehydrated ethanol |
| Reaction temperature | Reflux (~78 °C) |
| Reaction time | 8–12 hours |
| Use of acid-binding agents | None |
| Yield | High (not explicitly stated but implied >90%) |
Hydrolysis and Acidification Step
Method Description
- The cyclized ester intermediate undergoes hydrolysis using aqueous sodium hydroxide (13–15% solution).
- The reaction is refluxed for approximately 3 hours.
- Ethanol produced during hydrolysis is recovered by vacuum distillation and reused.
- After hydrolysis, the reaction mixture is cooled, diluted with water, and acidified with concentrated hydrochloric acid to pH 1.
- The product, 2-methyl-4-trifluoromethyl thiazole-5-formic acid, precipitates out as an off-white solid.
- Filtration, washing, and drying yield the final product with high purity.
Key Outcomes
- Yields of the acid intermediate range from 91.6% to 92.2%.
- Purity (HPLC content) is consistently above 98.5%.
- Melting points are in the range 163.5–166.0 °C, indicating consistent product quality.
- The process achieves over 90% total recovery across the three steps.
- The method reduces waste discharge and energy consumption by recycling solvents and simplifying operations.
| Parameter | Range / Value |
|---|---|
| Hydrolysis reagent | 13–15% aqueous NaOH |
| Hydrolysis time | 3 hours reflux |
| Acidification pH | ~1 |
| Product yield | 91.6–92.2% |
| Product purity (HPLC) | >98.5% |
| Melting point | 163.5–166.0 °C |
Summary Table of Preparation Parameters
| Step | Key Reagents | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| Chlorination | Trifluoroacetic ethyl acetoacetate, sulfuryl chloride | -15 to 15 °C, 10–17 h, slow addition | >90% yield, <0.3% impurities | Reclaim unreacted ester by vacuum distillation |
| Cyclization | Chlorinated intermediate, thioacetamide, ethanol | Reflux, 8–12 h | High yield (implied >90%) | No acid-binding agents or toxic solvents used |
| Hydrolysis | Sodium hydroxide aqueous solution | Reflux, 3 h | 91.6–92.2% yield, >98.5% purity | Ethanol recovered and reused |
| Salt formation | Reduction agent (e.g., LiAlH4), HCl | Conditions vary (not detailed) | Not specified | Conversion to methanol hydrochloride salt |
Research Findings and Industrial Relevance
- The described method improves upon previous routes by eliminating hazardous reagents like chlorine gas and toxic solvents such as DMF and acetonitrile.
- The use of sulfuryl chloride offers controlled chlorination with minimal overchlorination, reducing purification burdens.
- Direct use of ethanol solvent across steps streamlines operations and enhances solvent recycling.
- High yields and purities across steps make the process suitable for industrial scale-up.
- The process reduces environmental impact by minimizing waste and energy consumption.
Mechanism of Action
The mechanism by which [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Functional Group Variations
Carboxylic Acid Derivative
Compound : [2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Functional Group : -COOH
Key Differences :
- The carboxylic acid group increases polarity and acidity (pKa ~2-3), making it suitable for salt formation or conjugation reactions.
- Synthesized via hydrolysis of the corresponding methyl ester using NaOH .
Applications : Intermediate for amide or ester synthesis.
Carbonyl Chloride Derivative
Compound : [2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Functional Group : -COCl
Key Differences :
- Highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid derivatization.
Applications : Acylating agent in peptide-mimetic drug synthesis .
Methanesulfonyl Chloride Derivative
Compound : [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride
Functional Group : -CH₂SO₂Cl
Key Differences :
- Sulfonyl chloride group facilitates sulfonamide bond formation.
- Higher molecular weight (279.69 g/mol) compared to the methanol hydrochloride . Applications: Synthesis of sulfonamide-based inhibitors or polymers.
Substituent Variations
Phenyl-Substituted Thiazole
Compound: 4-Amino-2-methyl-5-phenylthiazole Hydrochloride Substituents: Phenyl group at 5-position, amine at 4-position. Key Differences:
Pyrrolidine-Modified Analog
Compound: [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride Substituents: Pyrrolidine ring with -CF₃ and -CH₂OH groups. Key Differences:
Physicochemical Properties
Biological Activity
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, particularly in the development of anti-cancer, anti-bacterial, and anti-inflammatory agents. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 1000339-72-9
- Molecular Formula : C7H6F3NOS
- Molecular Weight : 215.19 g/mol
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Other thiazole derivatives | Jurkat (T-cell leukemia) | < 1.61 |
The presence of electron-donating groups like methyl at specific positions enhances the cytotoxicity of these compounds. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring significantly influence biological activity .
Antibacterial Activity
Thiazole derivatives have shown promising antibacterial properties. A study demonstrated that compounds similar to this compound exhibited:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 16.0 | >100 |
These results indicate that thiazole compounds can be effective against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Oxytetracycline .
The proposed mechanisms through which thiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain thiazoles inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a potential for developing targeted therapies .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The compound demonstrated significant activity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
Case Study 2: Antibacterial Properties
In another study focusing on antibacterial properties, derivatives of thiazoles were tested against various bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural features that can interact with biological targets.
- Antimicrobial Activity : Studies have shown that thiazole derivatives, including [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride, possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Potential : There is growing interest in the anticancer properties of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved .
Agricultural Science
The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Properties : Thiazole derivatives have been explored for their effectiveness in pest control. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy against pests while minimizing toxicity to non-target organisms .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate.
- Synthesis of Other Compounds : This thiazole derivative can be utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds with diverse functionalities .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies suggested potential pathways involved. |
| Study 3 | Pesticidal Efficacy | Showed effective control over aphid populations in agricultural trials; minimal impact on beneficial insects. |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Conditions Tested | Optimal Outcome | Reference |
|---|---|---|---|
| Solvent | Dioxane, THF, DMF | Dioxane (yield 78%) | |
| Base | EtN, NaHCO | EtN (purity >95%) | |
| Temperature | 20–25°C vs. reflux | Room temperature |
Q. Table 2. Key Spectroscopic Data
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| -NMR | δ 4.55 (s, 2H) | CHOH | |
| -NMR | δ -62.3 (q, J = 12 Hz) | CF | |
| HRMS | m/z 272.05 [M+H] | CHFNOS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
